molecular formula C14H24O2 B13351982 (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal CAS No. 343964-35-2

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal

Cat. No.: B13351982
CAS No.: 343964-35-2
M. Wt: 224.34 g/mol
InChI Key: ADHHNQWKEIKGAW-NBFOIZRFSA-N
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Description

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is an organic compound with a complex structure It belongs to the class of aldehydes and contains multiple functional groups, including a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as high-pressure reactors and automated control systems, to maximize efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The double bond can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group produces a secondary alcohol.

Scientific Research Applications

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,7-Dimethyl-2-octenal: Similar structure but lacks the ketone group.

    (3S)-3,7-Dimethyl-2-(3-hydroxybutyl)oct-6-enal: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is unique due to the presence of both an aldehyde and a ketone group, along with a double bond

Properties

CAS No.

343964-35-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal

InChI

InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14?/m0/s1

InChI Key

ADHHNQWKEIKGAW-NBFOIZRFSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)C(CCC(=O)C)C=O

Canonical SMILES

CC(CCC=C(C)C)C(CCC(=O)C)C=O

Origin of Product

United States

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